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molecular formula C12H16 B155148 4-tert-Butylstyrene CAS No. 1746-23-2

4-tert-Butylstyrene

Cat. No. B155148
M. Wt: 160.25 g/mol
InChI Key: QEDJMOONZLUIMC-UHFFFAOYSA-N
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Patent
US04911966

Procedure details

By using the same autoclave as used in Preparation Example 1, 300 g of p-tert-butylstyrene polymer (Mw=20.4×104, Mn=11.2×104, Mw/Mn=1.82) prepared by suspension polymerization in water, was charged instead of 300 g of polystyrene in Preparation Example 1. The hydrogenation reaction and post-treatment were conducted in the same manner as in Preparation Example 1 except that the hydrogenation conditions were changed as identified in Table 1, whereby polyvinyl p-tert-butylcyclohexane was obtained.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8](C=C)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>O>[C:1]([CH:5]1[CH2:12][CH2:11][CH2:8][CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C)C=C1
Step Two
Name
polystyrene
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
post-treatment were conducted in the same manner as in Preparation Example 1 except that the hydrogenation conditions

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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